Etofenamate-d4

Descripción general

Descripción

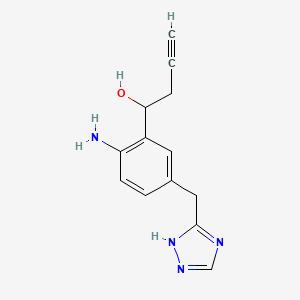

Etofenamate-d4 is the deuterium labeled Etofenamate . Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . It is a small molecule and falls under the experimental group .

Molecular Structure Analysis

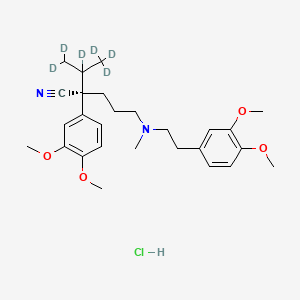

The molecular formula of Etofenamate-d4 is C18H14D4F3NO4 . The average molecular weight is 373.36 .

Chemical Reactions Analysis

Etofenamate-d4 is intended for use as an internal standard for the quantification of Etofenamate by GC- or LC-MS . It inhibits lipoxygenase .

Physical And Chemical Properties Analysis

Etofenamate-d4 has a molecular weight of 373.36 and a molecular formula of C18H14D4F3NO4 .

Aplicaciones Científicas De Investigación

Musculoskeletal Pain Management

Etofenamate-d4: is widely used in the treatment of musculoskeletal disorders. It is particularly effective in managing pain and reducing inflammation associated with conditions like blunt injuries, rheumatic diseases, lumbago, and osteoarthrosis . Topical formulations, such as gels and creams, allow for localized treatment, minimizing systemic exposure and potential adverse events.

Sports Medicine

In sports medicine, Etofenamate-d4 is utilized for its anti-inflammatory and analgesic properties. It is indicated for the treatment of contusions, sprains, and strains, often resulting from sports injuries. Its efficacy in these applications is comparable to other topical NSAIDs, providing athletes with a reliable option for rapid recovery .

Rheumatology

Rheumatologic conditions, such as arthropathies and tenosynovitis, benefit from the application of Etofenamate-d4 . Its ability to alleviate symptoms of pain and inflammation without the systemic side effects of oral NSAIDs makes it a valuable tool in long-term rheumatologic care .

Dermatology

The use of Etofenamate-d4 in dermatology is explored for its potential to increase skin permeation when combined with other compounds. This can enhance the therapeutic efficacy of topical treatments for inflammatory skin conditions .

Pain Relief in Elderly Patients

Given the increased risk of systemic side effects from oral NSAIDs in elderly patients, Etofenamate-d4 offers a safer alternative. Its topical application is well-tolerated and effective in managing localized pain, which is common in the ageing population .

Postoperative Care

Etofenamate-d4: can be used in postoperative care to manage pain and inflammation. Its topical nature allows for targeted application, reducing the need for systemic pain medications and enhancing patient comfort during recovery .

Neurology

For neuralgias, including conditions like cervical syndrome and sciatica, Etofenamate-d4 provides symptomatic relief. Its effectiveness in reducing neuropathic pain is an area of ongoing research, with promising applications in neurologic pain management .

Pharmacokinetics Research

Etofenamate-d4: is also a subject of pharmacokinetic studies. Researchers are investigating its absorption, distribution, metabolism, and excretion profiles to optimize its therapeutic use and develop new formulations with improved efficacy and safety profiles .

Mecanismo De Acción

Target of Action

Etofenamate-d4, a derivative of flufenamic acid, is primarily used to treat muscle and joint pain . It is a non-steroidal anti-inflammatory drug (NSAID) that targets inflamed tissues .

Mode of Action

Etofenamate-d4 exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandin . This inhibition reduces inflammation and pain in the targeted tissues .

Biochemical Pathways

The primary biochemical pathway affected by Etofenamate-d4 involves the inhibition of prostaglandin synthesis . Prostaglandins are compounds in the body that contribute to inflammation and pain. By inhibiting their synthesis, Etofenamate-d4 helps to reduce these symptoms.

Pharmacokinetics

It is known that the compound is readily transported through the skin and concentrated in inflamed tissue . This allows for targeted treatment of inflammation and pain.

Result of Action

The result of Etofenamate-d4’s action is a reduction in inflammation and pain in the targeted tissues . This makes it effective in treating conditions such as muscle stiffness, sprains, and various forms of arthritis .

Action Environment

The efficacy and stability of Etofenamate-d4 can be influenced by various environmental factors. For instance, the compound is typically administered topically in gel, cream, or lotion formulations . The choice of formulation can impact the rate and extent of absorption through the skin. Furthermore, individual patient characteristics, such as skin type and the presence of any skin conditions, can also influence the compound’s action .

Safety and Hazards

Etofenamate-d4, like other NSAIDs, should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2/i1D,2D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVEPYQJIOVNB-ZEJCXXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etofenamate-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)